molecular formula C9H9ClN2O3 B1588898 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide CAS No. 2653-16-9

2-chloro-N-methyl-N-(4-nitrophenyl)acetamide

Cat. No.: B1588898
CAS No.: 2653-16-9
M. Wt: 228.63 g/mol
InChI Key: JAWLWNKATJAODJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide typically involves the following steps :

    Acyl Chlorination:

    p-Nitroaniline is reacted with chloroacetic anhydride in the presence of sodium carbonate and toluene to form 2-chloro-N-p-nitrophenylacetamide.

    Methylation: The intermediate 2-chloro-N-p-nitrophenylacetamide is then methylated using a methylating agent such as dimethyl sulfate in the presence of sodium hydroxide and dichloromethane to yield the final product.

The reaction conditions are mild, and the process can be scaled up for industrial production .

Chemical Reactions Analysis

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including :

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agent used.

Common reagents and conditions for these reactions include hydrogen gas with a palladium catalyst for reduction and sodium hydroxide for nucleophilic substitution .

Properties

IUPAC Name

2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWLWNKATJAODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465820
Record name 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
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Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2653-16-9
Record name 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
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Record name 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide
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Record name 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
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Record name 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide
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Record name 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
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Synthesis routes and methods

Procedure details

Chloroacetyl chloride (1.05 mL, 13.1 mmol) is added in one portion to a biphasic mixture of N-methyl-4-nitroaniline (1.0 g, 6.57 mmol), KOH (1.11 g, 19.7 mmol) in 12 mL EtOAc and 12 mL H2O, cooled to 0° C. The resulting mixture is stirred at this temperature for 5 min, then the ice bath was removed and it was allowed to warm to RT. The reaction was stirred for an additional one hour at RT.
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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